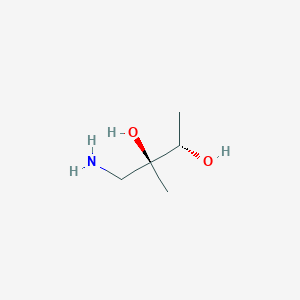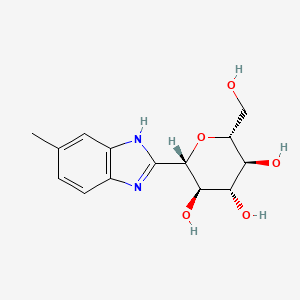
2-(beta-D-Glucopyranosyl)-5-methyl-1,2,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole typically involves the glycosylation of 5-methyl-1,2,3-benzimidazole with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the glucopyranosyl moiety, resulting in the formation of reduced sugar derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole has several scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation reactions and the development of new synthetic methodologies.
Biology: The compound is studied for its potential as an inhibitor of glycogen phosphorylase, which has implications in the treatment of type 2 diabetes.
Medicine: Its inhibitory activity against glycogen phosphorylase makes it a candidate for drug development in metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole involves its binding to the active site of glycogen phosphorylase. This binding inhibits the enzyme’s activity, thereby reducing the breakdown of glycogen into glucose. The molecular targets include specific amino acid residues in the active site of the enzyme, and the pathways involved are those related to glycogen metabolism .
Comparison with Similar Compounds
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole
Comparison:
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole: This compound has a similar glycosylation pattern but differs in the heterocyclic ring structure. It also shows inhibitory activity against glycogen phosphorylase but with different potency and selectivity .
- 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole: This compound also shares the glucopyranosyl moiety but has a benzothiazole ring instead of a benzimidazole ring. It exhibits similar biological activities but may have different pharmacokinetic properties .
The uniqueness of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole lies in its specific structure, which provides a distinct binding affinity and selectivity for glycogen phosphorylase, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(6-methyl-1H-benzimidazol-2-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N2O5/c1-6-2-3-7-8(4-6)16-14(15-7)13-12(20)11(19)10(18)9(5-17)21-13/h2-4,9-13,17-20H,5H2,1H3,(H,15,16)/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
XIJZORUYQZBFJK-UJPOAAIJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)
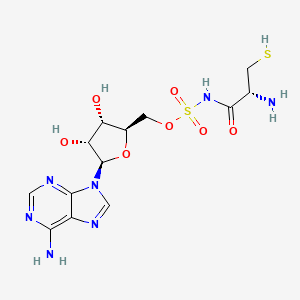
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
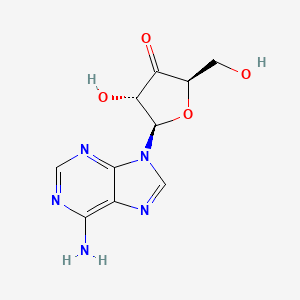
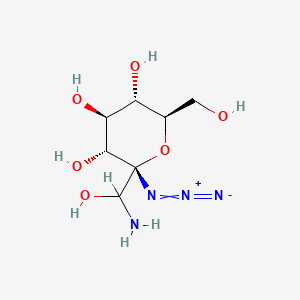

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
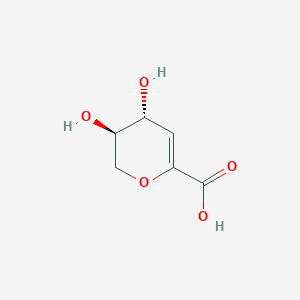
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)


